Bis(1,2,2-trimethylpropyl) methylphosphonate
Overview
Description
“Bis(1,2,2-trimethylpropyl) methylphosphonate” is a chemical compound with the molecular formula C13H29O3P . Its average mass is 264.341 Da and its monoisotopic mass is 264.185425 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C13H29O3P/c1-10(12(3,4)5)15-17(9,14)16-11(2)13(6,7)8/h10-11H,1-9H3
.
Scientific Research Applications
Synthesis and Prodrug Potential
Research on bisphosphonates includes studies on their synthesis and potential as prodrugs. For example, the synthesis of acyloxyalkyl acylphosphonates has been explored for their potential as prodrugs of antiviral agents like trisodium phosphonoformate, demonstrating bisphosphonates' role in medicinal chemistry and drug development (Iyer et al., 1989).
Mechanism of Action in Bone Diseases
Bisphosphonates are known for their potent effect on bone metabolism, primarily through the inhibition of osteoclast-mediated bone resorption. Studies have detailed their molecular mechanisms, highlighting the distinction between nitrogen-containing bisphosphonates, which inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, and non-nitrogen-containing bisphosphonates, which may act through different mechanisms (Luckman et al., 1998).
Antitumor Effects
There's growing evidence of bisphosphonates' antitumor effects, beyond their application in bone disease management. Their potential antiproliferative and apoptotic effects on cancer cells have been investigated, with findings suggesting that bisphosphonates like zoledronic acid can induce growth inhibition and apoptosis in pancreatic cancer cells, possibly by interfering with the Ras signaling pathway (Tassone et al., 2003).
Impact on Immune Function
Additionally, bisphosphonates have been shown to modulate immune function, including the induction of γδ T-lymphocyte effector functions, which may contribute to their therapeutic effects in cancer treatment (Dieli et al., 2003).
Properties
IUPAC Name |
3-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-2,2-dimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29O3P/c1-10(12(3,4)5)15-17(9,14)16-11(2)13(6,7)8/h10-11H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQAITMTGIQAHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)OC(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990607 | |
Record name | Bis(3,3-dimethylbutan-2-yl) methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7040-58-6 | |
Record name | Bis(1,2,2-trimethylpropyl) methylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(3,3-dimethylbutan-2-yl) methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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